![molecular formula C17H20N2O2 B5766339 furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B5766339.png)
furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is often prepared by the reaction of ethylenediamine with appropriate alkylating agents.
The final step involves the coupling of the furan ring with the piperazine ring through a methanone linkage. This can be achieved using reagents such as acyl chlorides or anhydrides under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone group may produce alcohols.
Scientific Research Applications
Furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, which may have similar chemical reactivity and biological activities.
Piperazine derivatives: Compounds containing the piperazine ring, which are often used in medicinal chemistry for their pharmacological properties.
Methanone derivatives: Compounds containing the methanone group, which can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFJLIGWJKNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
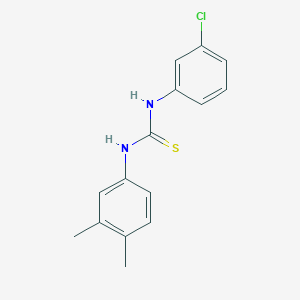
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B5766279.png)
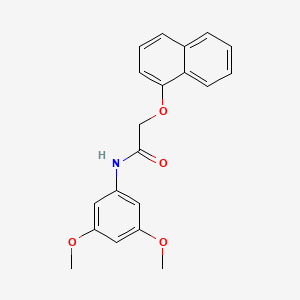
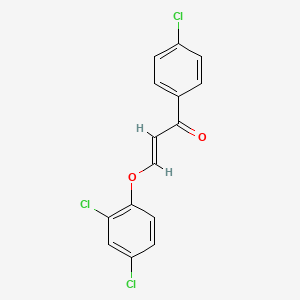
![(E)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE](/img/structure/B5766307.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)
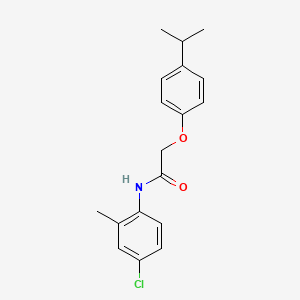
![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
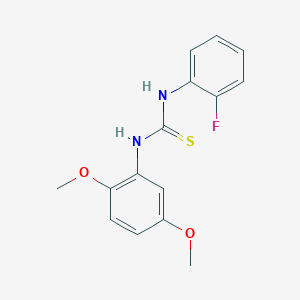
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-[(3-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
